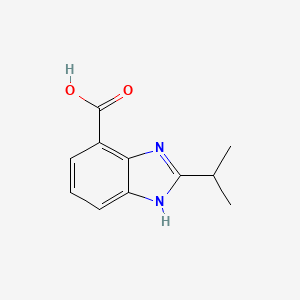

1H-苯并咪唑-7-甲酸, 2-(1-甲基乙基)-

描述

“1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” is a chemical compound . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore, and is a part of many pharmaceutical drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .

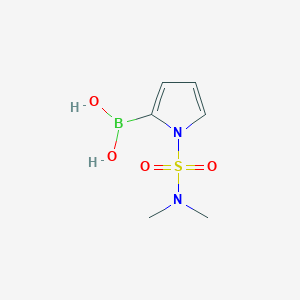

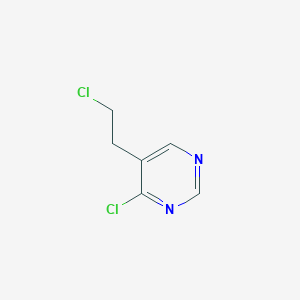

Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” is C10H12N2 . The molecular weight is 160.2157 .

Chemical Reactions Analysis

Benzimidazole derivatives have been found to have diverse biological and clinical applications . They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

科学研究应用

药用化学和药理学苯并咪唑骨架是药用化学中至关重要的药效团,具有广泛的药理功能。Vasuki 等人(2021 年)讨论了苯并咪唑衍生物的重要性,重点介绍了它们的抗菌、抗病毒、抗糖尿病、抗癌和抗炎特性。这些化合物的多功能性归因于它们能够进行各种化学反应,包括曼尼希反应,以产生药理活性分子 (Vasuki 等人,2021 年)。

治疗潜力和药物开发苯并咪唑化合物的治疗潜力扩展到广泛的疾病。Babbar、Swikriti 和 Arora(2020 年)回顾了苯并咪唑衍生物的多样生物活性,强调了它们在抗菌、抗寄生虫、抗癌和中枢神经系统治疗中的作用。苯并咪唑核心在各种生物活性剂中的存在突显了其在开发新的治疗化合物中的重要性 (Babbar、Swikriti 和 Arora,2020 年)。

合成应用和生物活性苯并咪唑衍生物通过多种方法合成,包括邻苯二胺与亲电试剂缩合。Ibrahim(2011 年)回顾了这些化合物的合成用途,重点介绍了它们在创建具有显着生物活性的分子中的应用。苯并咪唑在合成中的多功能性允许开发具有潜在抗癌、抗菌和抗病毒特性的化合物 (Ibrahim,2011 年)。

未来方向

Benzimidazole and its derivatives play an extraordinarily significant role as therapeutic agents . They have diverse pharmacological activities, and their development has emerged over recent years . Therefore, the future directions of “1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” could involve further exploration of its potential pharmacological activities.

作用机制

Target of Action

Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

For instance, they can act as inhibitors, blocking the active sites of enzymes or preventing the binding of substrates .

Biochemical Pathways

Benzimidazole derivatives are known to influence various biochemical pathways due to their diverse biological activities .

Result of Action

The biological activities of benzimidazole derivatives can lead to various cellular responses, depending on their specific targets and mode of action .

属性

IUPAC Name |

2-propan-2-yl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6(2)10-12-8-5-3-4-7(11(14)15)9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFFMBLKMOKZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- | |

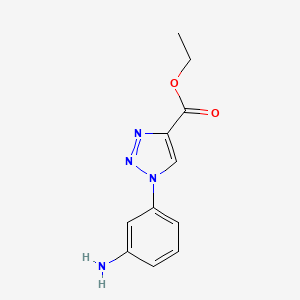

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)

![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)

![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)